molecular formula C20H22N4O4 B1522363 1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid CAS No. 1111058-13-9

1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid

Cat. No.: B1522363
CAS No.: 1111058-13-9
M. Wt: 382.4 g/mol
InChI Key: RDHKGZYOYCLZIO-UHFFFAOYSA-N
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Description

“1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid” is a compound with the molecular formula C20H22N4O4. It is a type of aromatic compound . Pyrazolo[1,5-a]pyrimidines, which this compound is a derivative of, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22N4O4/c1-27-17-4-3-14 (11-18 (17)28-2)15-12-16-19 (21-7-10-24 (16)22-15)23-8-5-13 (6-9-23)20 (25)26/h3-4,7,10-13H,5-6,8-9H2,1-2H3, (H,25,26) . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 382.42 g/mol . It should be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated the synthesis of substituted benzo[c]pyrazolo[1:2-a]pyrazol-1:9-diones, which are converted into related compounds using solutions like aqueous sodium hydroxide and methanolic solutions of piperidine (Veibel & Lillelund, 1957).

Antimicrobial and Antitumor Activities

  • A study on thiazolo[3, 2]pyridines containing pyrazolyl moiety highlighted their antimicrobial activities, indicating potential applications in drug development (El-Emary et al., 2005).
  • The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines were explored, showing potent cytotoxic properties against various cancer cell lines (Deady et al., 2003).

Molecular Interactions and Docking Studies

  • The molecular interaction of certain antagonists with cannabinoid receptors was studied, providing insights into their steric binding interactions (Shim et al., 2002).
  • Synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were conducted, revealing moderate to good binding energies with the target proteins (Flefel et al., 2018).

Novel Synthesis Methods

  • Novel methods for the synthesis of pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups were developed (Ghaedi et al., 2015).
  • Another study focused on the facile synthesis of some new methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, providing novel heterocyclic amino acids for pharmaceutical applications (Matulevičiūtė et al., 2021).

Biochemical Analysis

Cellular Effects

The effects of 1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and cellular behavior . Additionally, it can induce oxidative stress, resulting in the production of reactive oxygen species (ROS) and subsequent cellular damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmission . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, its inhibition of acetylcholinesterase impacts the cholinergic nervous system, leading to changes in neurotransmitter levels and nerve impulse transmission . Additionally, it can influence other metabolic pathways by modulating enzyme activity and gene expression.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-27-17-4-3-14(11-18(17)28-2)15-12-16-19(21-7-10-24(16)22-15)23-8-5-13(6-9-23)20(25)26/h3-4,7,10-13H,5-6,8-9H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHKGZYOYCLZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
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1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
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1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
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1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
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1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid

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